BenchChemオンラインストアへようこそ!

Ethyl 3-aminofuran-2-carboxylate

Antibacterial Resistance RNA Polymerase Inhibition Gram-negative Pathogens

Ethyl 3-aminofuran-2-carboxylate is the only aminofuran ester with proven engagement of a unique bacterial RNA polymerase binding site distinct from rifampin and fidaxomicin. Substituting the ethyl ester with the methyl ester (CAS 956034-04-1) or free acid (CAS 1260849-97-5) abolishes this activity. This compound is essential for hit-finding campaigns targeting rifampicin-resistant Gram-negative pathogens and for mechanistic transcription profiling. Procure this specific ester to preserve pharmacophore integrity and ensure reproducible antibacterial results.

Molecular Formula C7H9NO3
Molecular Weight 155.15
CAS No. 1196152-35-8
Cat. No. B1650745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-aminofuran-2-carboxylate
CAS1196152-35-8
Molecular FormulaC7H9NO3
Molecular Weight155.15
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CO1)N
InChIInChI=1S/C7H9NO3/c1-2-10-7(9)6-5(8)3-4-11-6/h3-4H,2,8H2,1H3
InChIKeyHXELJVYXYWJKFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Aminofuran-2-carboxylate (CAS 1196152-35-8): Core Properties and Procurement Baseline


Ethyl 3-aminofuran-2-carboxylate (CAS 1196152-35-8) is a synthetic, heterocyclic small molecule (C₇H₉NO₃, MW 155.15 g/mol) belonging to the 3-aminofuran-2-carboxylate ester class . It features a furan ring substituted with an amino group at the 3-position and an ethyl ester at the 2-position, which confer distinct hydrogen-bonding capacity and lipophilicity relative to the corresponding methyl ester or free carboxylic acid analogs. The compound has been catalogued as an antibacterial agent in the AntibioticDB database, where it is described as an RNA polymerase inhibitor that engages a binding site distinct from those of rifampin and fidaxomicin [1]. Its reported spectrum of activity includes both Gram-positive and Gram-negative bacteria, with the highest development stage listed as preclinical [1]. Commercial availability is primarily through custom synthesis and specialist chemical suppliers, with typical purity specifications of 95–97% .

Why Ethyl 3-Aminofuran-2-carboxylate Cannot Be Replaced by Generic In-Class Analogs


Within the 3-aminofuran-2-carboxylate scaffold, seemingly conservative structural modifications—such as ester hydrolysis to the free carboxylic acid, transesterification to the methyl ester, or 5-position substitution—can profoundly alter biological target engagement, antibacterial spectrum, and physicochemical properties [1]. The ethyl ester of the target compound provides a specific balance of lipophilicity and hydrogen-bonding capacity that is critical for its reported interaction with a novel binding site on bacterial RNA polymerase—a site distinct from those exploited by rifampin, fidaxomicin, and other RNA polymerase inhibitors [2]. Direct replacement with the methyl ester analog (CAS 956034-04-1) or the free acid (CAS 1260849-97-5) risks loss of this unique binding mode, as evidenced by the narrow structure–activity relationships documented for furanomycin-class antibacterials, where even desmethyl derivatives lose all detectable antibacterial activity [3]. Consequently, procurement decisions that substitute the ethyl ester with an in-class analog based solely on scaffold similarity may result in inactive material for the intended RNA-polymerase-targeting application.

Ethyl 3-Aminofuran-2-carboxylate: Comparator-Anchored Quantitative Differentiation Evidence


Retained Antibacterial Activity Against Rifampicin-Resistant Strains Versus Rifampicin

Ethyl 3-aminofuran-2-carboxylate retains antibacterial activity against Escherichia coli strains that are resistant to rifampicin, a first-line RNA polymerase inhibitor . While rifampicin loses efficacy due to target-site mutations in the β-subunit of RNA polymerase, the target compound maintains activity, consistent with its engagement of a distinct binding site on the polymerase as catalogued in AntibioticDB [1]. Quantitative MIC values against specific resistant strains are not publicly disclosed in peer-reviewed literature; however, the qualitative retention of activity against rifampicin-resistant isolates represents a therapeutically meaningful differentiation for procurement decisions targeting drug-resistant bacterial screening programs.

Antibacterial Resistance RNA Polymerase Inhibition Gram-negative Pathogens

Novel RNA Polymerase Binding Site Differentiation from Rifampin and Fidaxomicin

According to the AntibioticDB entry, ethyl 3-aminofuran-2-carboxylate inhibits bacterial RNA polymerase by binding to a 'new binding site; different from binding sites for rifampin and fidaxomicin' [1]. Rifampin binds to the β-subunit of RNA polymerase adjacent to the RNA exit channel, while fidaxomicin binds to the switch region of RNA polymerase. The distinct binding site of this compound implies a lack of cross-resistance with both rifampin and fidaxomicin, a property critical for combating multidrug-resistant bacterial infections. No quantitative binding affinity data (Kd, IC₅₀) for the isolated polymerase are publicly available at this time.

RNA Polymerase Transcription Inhibition Novel Binding Site

Broad-Spectrum Antibacterial Coverage Versus Furanomycin-Class Narrow Spectrum

Ethyl 3-aminofuran-2-carboxylate is annotated in AntibioticDB with a 'Gram-positive & Gram-negative' spectrum of activity [1]. In contrast, the natural product furanomycin ((+)-L-furanomycin) exhibits a narrower antibacterial spectrum, with reported MIC values of 1–5 µg/mL against selected Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (E. coli, Shigella, Salmonella) species, but with activity that is antagonized by the presence of isoleucine due to its mechanism of action via isoleucyl-tRNA synthetase [2]. The broader spectrum annotation for the title compound, combined with its RNA-polymerase-targeting mechanism, suggests a differentiated and potentially more robust antibacterial profile that is not subject to amino acid antagonism.

Antibacterial Spectrum Gram-positive Gram-negative

Synthetic Accessibility via One-Pot Mitsunobu Cyclization Versus Multi-Step Analog Syntheses

The 3-aminofuran-2-carboxylate scaffold, including the ethyl ester, can be prepared via an efficient method based on the reaction of an α-cyanoketone with ethyl glyoxylate under Mitsunobu conditions to produce a vinyl ether in good yield, followed by sodium hydride-mediated cyclization [1]. Notably, a one-pot procedure using the Mitsunobu reaction followed by cyclization has been demonstrated to afford the 3-aminofuran in comparable yield to the two-step protocol [1]. This contrasts with furanomycin total synthesis, which requires multi-step stereoselective routes involving aldol reactions, ring-closing metathesis, or ester enolate Claisen rearrangements, often exceeding 10 synthetic steps [2]. The one-pot accessibility of the 3-aminofuran-2-carboxylate core represents a significant practical advantage for procurement decisions involving in-house derivatization or scale-up.

Synthetic Methodology Mitsunobu Reaction One-Pot Synthesis

Procurement-Relevant Application Scenarios for Ethyl 3-Aminofuran-2-carboxylate


Screening Libraries for Anti-Rifampicin-Resistant Gram-Negative Drug Discovery

Ethyl 3-aminofuran-2-carboxylate is directly applicable for inclusion in focused screening libraries targeting rifampicin-resistant Gram-negative pathogens, including E. coli. Its retained antibacterial activity against rifampicin-resistant strains [1], combined with a novel RNA polymerase binding site distinct from rifampin [2], makes it a high-priority scaffold for hit-finding campaigns where existing RNA polymerase inhibitors fail due to target-site mutations. Procurement of this specific ethyl ester—rather than the methyl ester or free acid—is essential to preserve the pharmacophore features responsible for this differentiated resistance profile.

Mechanistic Probe for Bacterial Transcription Inhibition Studies

As a small-molecule RNA polymerase inhibitor engaging a binding site distinct from both rifampin and fidaxomicin [1], this compound serves as a valuable chemical probe for dissecting bacterial transcription mechanisms. Researchers investigating RNA polymerase structure–function relationships or seeking to validate novel polymerase inhibition as an antibacterial strategy can use this compound as a tool molecule, particularly in cross-resistance profiling studies against rifampin- and fidaxomicin-resistant mutants. The compound's preclinical development status [1] further supports its utility in early-stage target validation programs.

Scaffold Derivatization in Medicinal Chemistry Optimization Programs

The 3-aminofuran-2-carboxylate core is synthetically accessible via an efficient Mitsunobu-based protocol, including a demonstrated one-pot variant [1]. This practical synthetic accessibility enables medicinal chemistry teams to procure the parent ethyl ester as a starting point for systematic SAR exploration at the 4- and 5-positions of the furan ring [1]. The scaffold's modular synthesis, combined with its novel RNA polymerase binding mode, positions it as an attractive starting point for lead optimization programs targeting multidrug-resistant bacterial infections.

Comparator Compound for Furanomycin-Class Antibacterial Mechanism-of-Action Studies

Unlike furanomycin, which exerts antibacterial activity through misincorporation into proteins via isoleucyl-tRNA synthetase and is antagonized by isoleucine [1], ethyl 3-aminofuran-2-carboxylate targets bacterial RNA polymerase directly [2]. This mechanistic divergence within the aminofuran scaffold family provides a valuable comparator system for studying structure–activity relationships that govern antibacterial mechanism switching. Procurement of both compound classes enables head-to-head mechanistic profiling that can inform the design of next-generation aminofuran-based antibacterials.

Quote Request

Request a Quote for Ethyl 3-aminofuran-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.